3-Phenylglutamic acid
Overview
Description
3-Phenylglutamic acid is an organic compound with the chemical formula C11H13NO4 It is a derivative of glutamic acid, where a phenyl group is attached to the third carbon of the glutamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylglutamic acid can be synthesized through several methods. One common approach involves the kinetic resolution of the racemic keto acid substrate. This reaction is controlled by titration of pyruvate formed from cysteine sulphinic acid and is stopped near 40% conversion of the racemic substrate .
Industrial Production Methods: Industrial production of this compound often involves the use of enzymatic transamination processes. Aspartate aminotransferase and branched chain aminotransferase from Escherichia coli are utilized for the stereoselective synthesis of various glutamate analogues, including this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylglutamic acid undergoes several types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form various derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenyl derivatives with different functional groups.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenylglutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a tool for studying the neuroactive properties of glutamic acid and its analogues.
Medicine: Potential therapeutic effects against central nervous system disorders are being explored.
Industry: It is used in the production of drugs, dyes, and coatings.
Mechanism of Action
The mechanism of action of 3-Phenylglutamic acid involves its interaction with various receptors and transporters in the central nervous system. It acts as a selective ligand for certain glutamate receptors, modulating their activity and influencing neurotransmission. The molecular targets include ionotropic and metabotropic glutamate receptors, which play a crucial role in synaptic plasticity and neuronal communication .
Comparison with Similar Compounds
Glutamic Acid: The parent compound, which is a major excitatory neurotransmitter in the central nervous system.
3-Phenylglutaric Acid: A structurally similar compound with a phenyl group attached to the third carbon of glutaric acid.
Phenylalanine: An essential amino acid with a phenyl group attached to the alpha carbon.
Uniqueness: 3-Phenylglutamic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike glutamic acid, it has enhanced lipophilicity and can cross the blood-brain barrier more efficiently, making it a valuable tool for neurobiological studies .
Biological Activity
3-Phenylglutamic acid, a derivative of glutamic acid, has garnered attention in various fields of biological research due to its potential pharmacological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-Phenyl-2-pyrrolidinecarboxylic acid
- Molecular Formula : C₁₃H₁₅NO₄
- Molar Mass : 251.26 g/mol
This compound is primarily known for its role as a GABA precursor , contributing to the synthesis of gamma-aminobutyric acid (GABA) in the central nervous system. GABA is a critical inhibitory neurotransmitter that modulates neuronal excitability and is involved in numerous neurological functions . The compound's structural similarity to glutamate allows it to interact with glutamate receptors, potentially influencing excitatory neurotransmission and neuroprotection.
Modulation of Neurotransmitter Systems
Research indicates that this compound may modulate both GABAergic and glutamatergic systems. It has been suggested that the compound can enhance GABAergic transmission, leading to anxiolytic and stress-protective effects observed in animal models . Its antioxidant properties further contribute to its neuroprotective effects by mitigating oxidative stress in neuronal cells .
Biological Activities
- Neuroprotective Effects :
- Antibacterial Activity :
Case Study 1: Phenibut Withdrawal Syndrome
A significant case study documented a patient experiencing withdrawal symptoms from phenibut, a compound closely related to this compound. The patient exhibited psychomotor agitation and hallucinations after cessation of phenibut use. This case highlights the importance of understanding the pharmacological profile of compounds like this compound, especially in the context of dependency and withdrawal syndromes associated with GABAergic agents .
Symptom | Description |
---|---|
Psychomotor Agitation | Increased motor activity and restlessness |
Hallucinations | Visual disturbances and altered perception |
Confusion | Disorientation and impaired cognitive function |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound. These derivatives have shown varied biological activities, including enhanced antibacterial properties when modified with different functional groups .
Summary of Biological Activities
Properties
IUPAC Name |
2-amino-3-phenylpentanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-10(11(15)16)8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8,10H,6,12H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEDFOHTFRNIJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40860-54-6, 36727-89-6, 36739-32-9 | |
Record name | 3-Phenylglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040860546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC295436 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC264856 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC264855 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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